Boc-HoMet-OH

Enzyme engineering Biocatalysis Chiral β-amino acid synthesis

Boc-HoMet-OH (Boc-L-β-homomethionine) is a tert-butoxycarbonyl (Boc)-protected non-proteinogenic β-amino acid derivative. It features a sulfur-containing side chain extended by one methylene group compared to methionine, classifying it as a β-homo-amino acid.

Molecular Formula C11H21NO4S
Molecular Weight 263.36 g/mol
Cat. No. B12290824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-HoMet-OH
Molecular FormulaC11H21NO4S
Molecular Weight263.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCSC)C(=O)O
InChIInChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)6-5-7-17-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
InChIKeyBBKWPHNJSWWLBV-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-HoMet-OH: A Protected β-Amino Acid Building Block for Optimized Peptide Synthesis and Drug Discovery


Boc-HoMet-OH (Boc-L-β-homomethionine) is a tert-butoxycarbonyl (Boc)-protected non-proteinogenic β-amino acid derivative. It features a sulfur-containing side chain extended by one methylene group compared to methionine, classifying it as a β-homo-amino acid [1]. This structural modification shifts the amino group from the α- to the β-carbon, a critical alteration that enables the synthesis of β-peptide mimetics with distinct conformational and biological properties. Its primary application is as a specialized building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry for constructing proteolytically stable peptides [1].

Why Substituting Boc-HoMet-OH with Standard α-Amino Acids or Different Protecting Groups Compromises Peptide Performance


Generic substitution of Boc-HoMet-OH with standard α-amino acid derivatives like Boc-Met-OH or with Fmoc-protected analogs introduces critical liabilities. The fundamental difference lies in the β-amino acid backbone: peptides containing β-amino acids like homomethionine exhibit significantly enhanced resistance to proteolytic degradation compared to their α-peptide counterparts, a property that cannot be replicated by simple α-amino acid substitution [1]. Furthermore, the orthogonal Boc protection strategy is essential for specific synthetic protocols that are incompatible with the Fmoc group, and the specific (R)-enantiomer of homomethionine is a known substrate for specialized enzymes, where the wrong stereochemistry leads to a complete loss of activity [2]. Using an unprotected or differently protected analog would necessitate additional deprotection and enantiomeric purification steps, introducing risks of racemization and yield loss.

Boc-HoMet-OH Differentiation Matrix: Quantitative Evidence Against Key Analogs


Enantiomer-Specific Enzymatic Activity: A 200-Fold Improvement for the (R)-β-Homomethionine Target

The (R)-β-homomethionine enantiomer, the core scaffold of Boc-HoMet-OH, is a critical substrate for engineered β-amino acid dehydrogenases (β-AADH). A domain scanning mutant of l-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDHcca) displayed approximately a 200-fold increase in catalytic activity toward (R)-β-homomethionine compared to the wild-type enzyme [1]. The wild-type enzyme shows negligible activity, confirming that a specific, high-purity enantiomer of this compound is not just preferred but is an absolute requirement for accessing these advanced biocatalytic synthesis routes [1].

Enzyme engineering Biocatalysis Chiral β-amino acid synthesis

Proteolytic Stability: β-Peptide Backbone Resists Enzymatic Degradation Unlike α-Peptide Analogs

A fundamental advantage of the β-amino acid building block provided by Boc-HoMet-OH is the inherent proteolytic stability it confers to final peptide constructs. Biologically active β-peptides, as a class, demonstrate improved stability against a wide range of proteolytic enzymes compared to traditional α-peptides [1]. This characteristic directly addresses a primary failure mode of peptide therapeutics: rapid in vivo degradation [1]. Substituting Boc-HoMet-OH with a standard α-amino acid (e.g., Boc-Met-OH) would revert the backbone to a protease-sensitive form, forfeiting this stability advantage.

Peptidomimetics Drug half-life extension Protease resistance

High Chemical Purity (≥98% TLC) Ensures Reproducible SPPS Coupling Efficiency

The procurement-grade purity of Boc-HoMet-OH is a significant differentiator from lower-cost bulk alternatives. The Sigma-Aldrich reference standard specifies a minimum purity of ≥98.0% as determined by Thin-Layer Chromatography (TLC), presented as a white powder with a defined melting point of 81-83 °C [1]. This contrasts with many generic suppliers offering grades as low as 95% . In SPPS, a 3% impurity difference can substantially lower the overall yield of the target sequence, as the yield of a peptide is the multiplicative product of the success of each individual coupling step.

Solid-Phase Peptide Synthesis Quality control Coupling efficiency

Orthogonal Boc Protection Enables Specific SPPS Strategies Incompatible with Fmoc Chemistry

The choice of Boc N-terminal protection is a strategic advantage for certain peptide synthesis applications. The Boc/Bzl strategy is often preferred for long, difficult, or aggregation-prone sequences where the Fmoc strategy suffers from poor coupling efficiency . Additionally, the Boc strategy is preferred for base-sensitive peptides as it avoids the highly basic piperidine deprotection cycles needed for Fmoc chemistry . A user requiring this specific Boc-protected β-homomethionine cannot simply replace it with the Fmoc analog (Fmoc-HoMet-OH) without a complete redesign of the synthesis protocol and potential compatibility issues with side-chain protections.

Peptide synthesis strategy Boc/Bzl vs Fmoc/tBu Aggregation-prone sequences

High-Impact Application Scenarios for Boc-HoMet-OH


Construction of Proteolytically Stable Peptide Drug Leads

In medicinal chemistry programs targeting intracellular or extracellular targets with short-lived linear peptides, the procurement of Boc-HoMet-OH is a direct path to building proteolysis-resistant β-peptide backbones. By incorporating this monomer into a lead peptide, researchers can inherently enhance the compound's half-life in serum and specific organ environments without the need for additional bulky stabilizing modifications, as supported by the class-level stability of β-peptides [2].

Chemoenzymatic Synthesis of Enantiopure β-Amino Acid APIs

For process chemistry groups developing active pharmaceutical ingredients (APIs) containing a β-homomethionine motif, Boc-HoMet-OH provides the precisely defined (R)-stereochemistry that is a substrate for high-activity engineered biocatalysts. The demonstrated 200-fold activity enhancement of a β-AADH mutant on this specific enantiomer makes it a superior intermediate for green, high-yield chemoenzymatic cascades, reducing catalyst loading and reaction time compared to racemic or mis-matched substrates [1].

Solid-Phase Synthesis of Aggregation-Prone or Base-Sensitive Peptide Sequences

When a target peptide contains sequences known to cause aggregation during Fmoc-based synthesis or has side chains that are sensitive to repeated base treatment, Boc-HoMet-OH becomes an essential building block. Its Boc protection is compatible with the Boc/Bzl strategy, which is the recommended approach for such challenging sequences . Substituting with an Fmoc-protected analog would force the use of a less suitable chemistry, leading to poor crude purity and failed synthesis.

High-Fidelity Solid-Phase Peptide Library Generation

For groups generating positional scanning or combinatorial peptide libraries on solid support, the ≥98% chemical purity and defined melting point of the premium-grade Boc-HoMet-OH monomer minimizes the introduction of deletion products [3]. This reduces background noise in subsequent biological screening and simplifies the deconvolution of active sequences, directly improving the quality of data obtained from high-throughput screening campaigns.

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